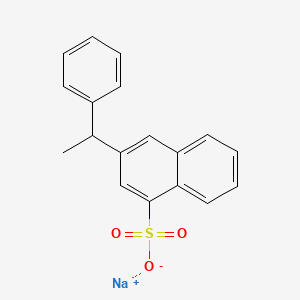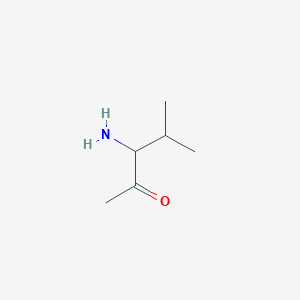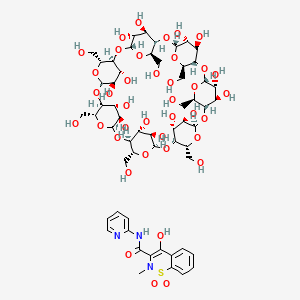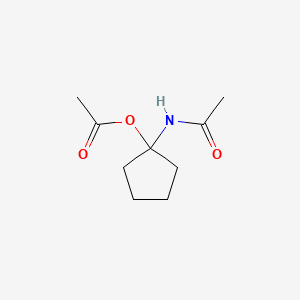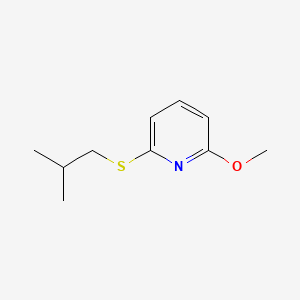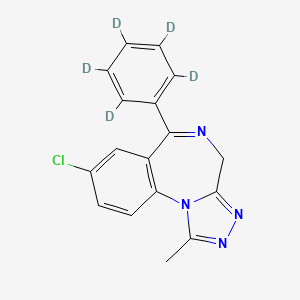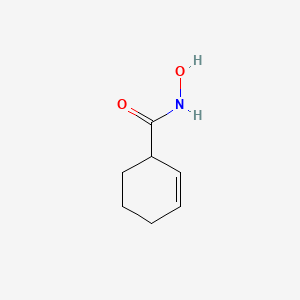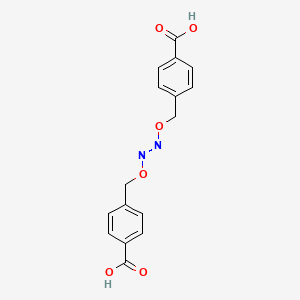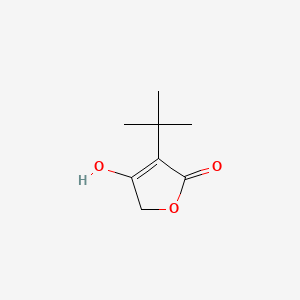![molecular formula C34H43N7O7S2 B571107 (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide CAS No. 120866-07-1](/img/structure/B571107.png)
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids .
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反応の分析
Types of Reactions
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residues.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Restored methionine residues.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its interactions with opioid receptors, providing insights into receptor binding and activation mechanisms.
Medicine: Explored as a potential analgesic agent due to its high affinity for opioid receptors, offering an alternative to traditional painkillers.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
作用機序
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding, the peptide induces conformational changes in the receptor, leading to the activation of intracellular signaling pathways. This results in the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity. These changes ultimately lead to analgesic effects and reduced perception of pain .
類似化合物との比較
Similar Compounds
Dermorphin: A naturally occurring peptide with a similar structure but different amino acid sequence.
Dermenkephalin: Another peptide with high affinity for delta-opioid receptors, differing in its amino acid composition
Uniqueness
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide is unique due to its specific amino acid sequence, which confers high selectivity and potency for opioid receptors. This makes it a valuable tool for studying receptor interactions and developing new analgesic agents .
特性
CAS番号 |
120866-07-1 |
|---|---|
分子式 |
C34H43N7O7S2 |
分子量 |
725.88 |
IUPAC名 |
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-4-methyl-1-[(3-nitropyridin-2-yl)disulfanyl]pentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C34H43N7O7S2/c1-21(2)16-25(20-49-50-34-28(41(47)48)10-7-15-37-34)40(29(31(36)44)18-23-8-5-4-6-9-23)30(43)19-38-32(45)22(3)39-33(46)27(35)17-24-11-13-26(42)14-12-24/h4-15,21-22,25,27,29,42H,16-20,35H2,1-3H3,(H2,36,44)(H,38,45)(H,39,46)/t22-,25+,27+,29+/m1/s1 |
InChIキー |
QMCMNQFTCNGNEA-VDMZQFDVSA-N |
SMILES |
CC(C)CC(CSSC1=C(C=CC=N1)[N+](=O)[O-])N(C(CC2=CC=CC=C2)C(=O)N)C(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
同義語 |
L-Tyr-D-Ala-Gly-N-[(1S)-3-Methyl-1-[[(3-nitro-2-pyridinyl)dithio]methyl]butyl]-L-Phe-NH2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


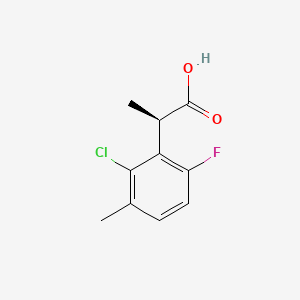
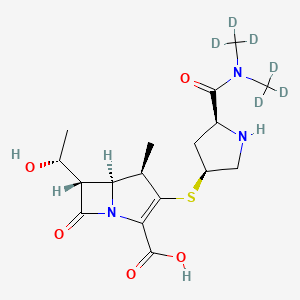
![3H-Naphth[1,8-cd]isoxazole,4,5,5a,6,7,8-hexahydro-(6CI)](/img/new.no-structure.jpg)
![1H-Benzo[d]imidazol-2(3H)-one O-methyl oxime](/img/structure/B571033.png)
